molecular formula C16H19NO3S B4777198 N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide

N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide

Cat. No.: B4777198
M. Wt: 305.4 g/mol
InChI Key: AQODHKVCIJJKNL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methoxy group on the phenyl ring and a methyl group on the benzyl ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyaniline and 4-methylbenzyl chloride.

    Formation of Intermediate: 3-methoxyaniline reacts with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-(3-methoxyphenyl)methanesulfonamide.

    Final Product Formation: The intermediate N-(3-methoxyphenyl)methanesulfonamide is then reacted with 4-methylbenzyl chloride in the presence of a base like sodium hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-N-(4-methylbenzyl)methanesulfonamide.

    Reduction: Formation of this compound amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-N-benzylmethanesulfonamide
  • N-(4-methylphenyl)-N-(4-methylbenzyl)methanesulfonamide
  • N-(3-methoxyphenyl)-N-(4-chlorobenzyl)methanesulfonamide

Uniqueness

N-(3-methoxyphenyl)-N-(4-methylbenzyl)methanesulfonamide is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a therapeutic agent or chemical intermediate compared to similar compounds.

Properties

IUPAC Name

N-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-13-7-9-14(10-8-13)12-17(21(3,18)19)15-5-4-6-16(11-15)20-2/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQODHKVCIJJKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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